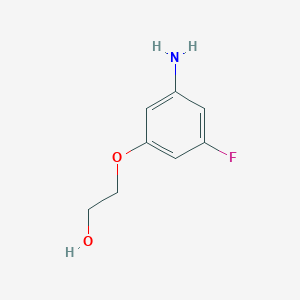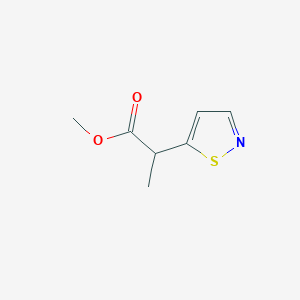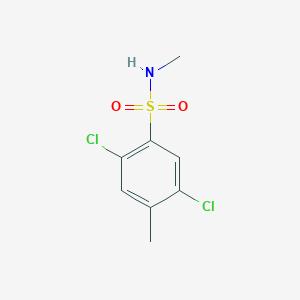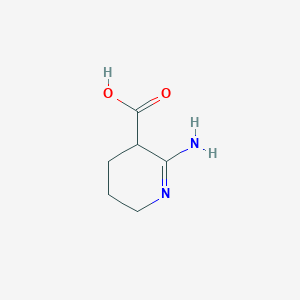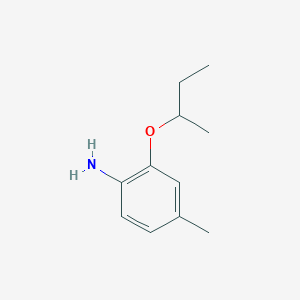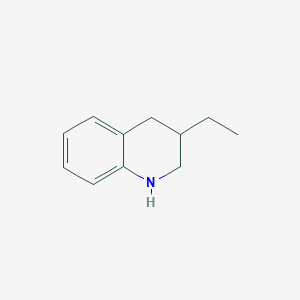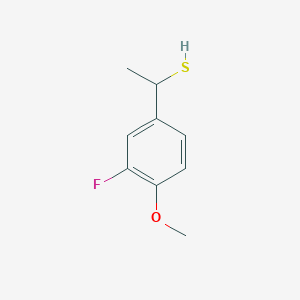
1-(3-Fluoro-4-methoxyphenyl)ethane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Fluoro-4-methoxyphenyl)ethane-1-thiol is an organic compound with the molecular formula C9H11FOS It is characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, along with an ethane-1-thiol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-fluoro-4-methoxybenzaldehyde with ethylmagnesium bromide to form the corresponding alcohol, which is then converted to the thiol using thiourea and hydrochloric acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Fluoro-4-methoxyphenyl)ethane-1-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(3-Fluoro-4-methoxyphenyl)ethane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(3-Fluoro-4-methoxyphenyl)ethane-1-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The fluoro and methoxy groups can influence the compound’s reactivity and binding affinity to various targets .
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Fluoro-4-methoxyphenyl)ethane-1-ol: Similar structure but with an alcohol group instead of a thiol.
1-(3-Fluoro-4-methoxyphenyl)ethane-1-amine: Contains an amine group instead of a thiol.
1-(3-Fluoro-4-methoxyphenyl)ethane-1-sulfone: Contains a sulfone group instead of a thiol.
Uniqueness
1-(3-Fluoro-4-methoxyphenyl)ethane-1-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Propiedades
Fórmula molecular |
C9H11FOS |
|---|---|
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
1-(3-fluoro-4-methoxyphenyl)ethanethiol |
InChI |
InChI=1S/C9H11FOS/c1-6(12)7-3-4-9(11-2)8(10)5-7/h3-6,12H,1-2H3 |
Clave InChI |
RXSHACYMATWDEP-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC(=C(C=C1)OC)F)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


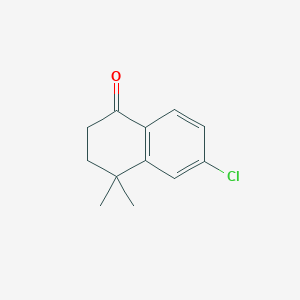
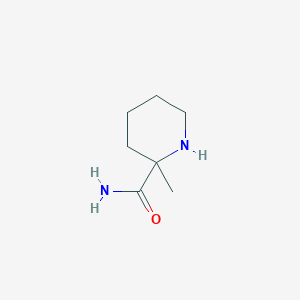
![N-[2-(Thiophen-2-yl)ethyl]thian-4-amine](/img/structure/B13304924.png)
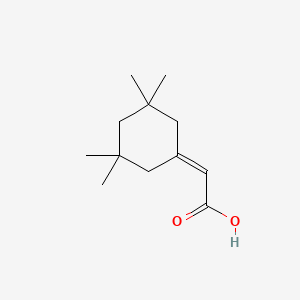

![2,7-Diethyl-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13304932.png)

